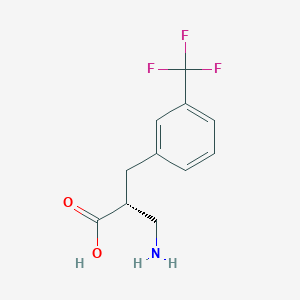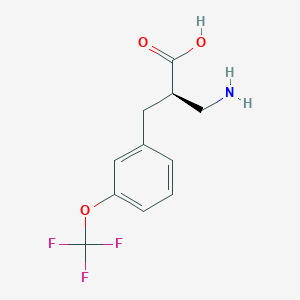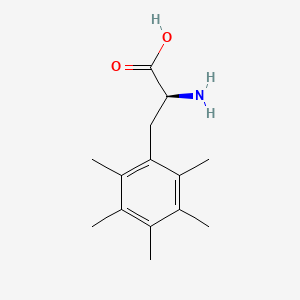
(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a highly substituted aromatic ring
Preparation Methods
The synthesis of (S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach includes the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-phenylpropanoic acid: This compound lacks the extensive methyl substitution on the aromatic ring, which may affect its reactivity and biological activity.
2-Amino-3-(2,3,4,5-tetramethylphenyl)propanoic acid: This compound has one less methyl group, which may influence its steric and electronic properties.
The unique structural features of this compound, such as the high degree of methyl substitution, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid |
InChI |
InChI=1S/C14H21NO2/c1-7-8(2)10(4)12(11(5)9(7)3)6-13(15)14(16)17/h13H,6,15H2,1-5H3,(H,16,17)/t13-/m0/s1 |
InChI Key |
KUSMPUOBUWAUTF-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1C)C)C[C@@H](C(=O)O)N)C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC(C(=O)O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


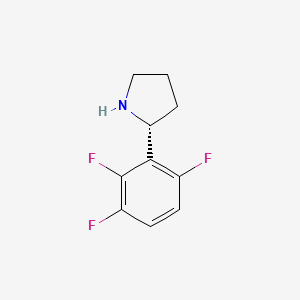
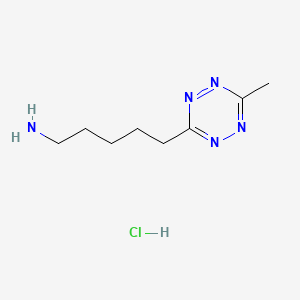
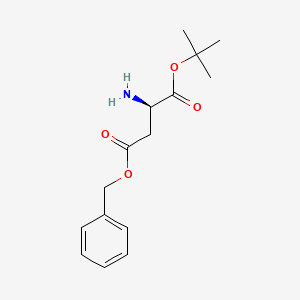
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)
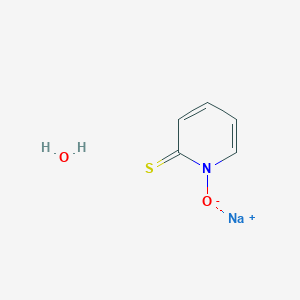
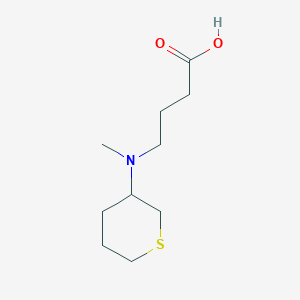
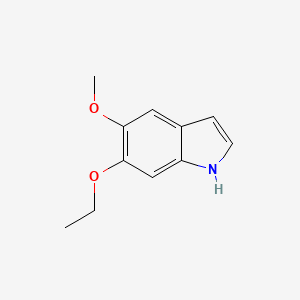

![(5H-imidazo[5,1-a]isoindol-5-yl)methanamine](/img/structure/B15219722.png)
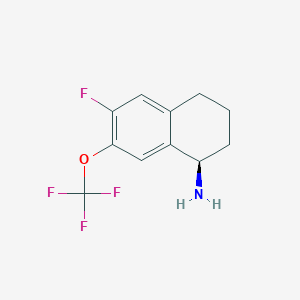

![Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B15219743.png)
